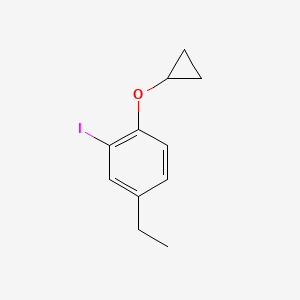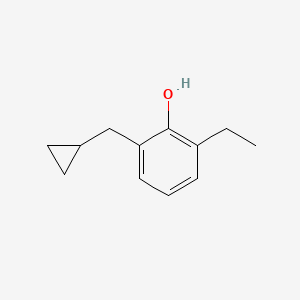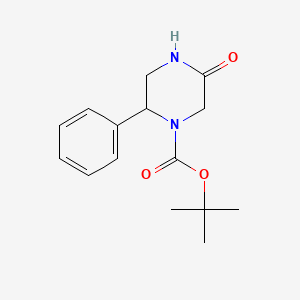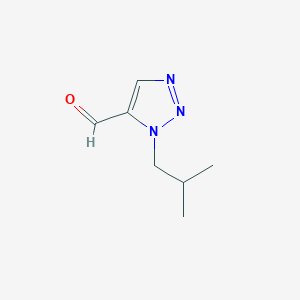
1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde can be synthesized through a multi-step process. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically involves the use of an azide and an alkyne to form the triazole ring. The aldehyde group can be introduced through subsequent oxidation or hydrolysis steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale CuAAC reactions followed by purification processes such as crystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The aldehyde group can react with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazole: A basic triazole compound without the isobutyl and aldehyde groups.
1-Isobutyl-1H-1,2,3-triazole: Similar to the target compound but lacks the aldehyde group.
1H-1,2,3-Triazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness: 1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the presence of both the isobutyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-(2-methylpropyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-6(2)4-10-7(5-11)3-8-9-10/h3,5-6H,4H2,1-2H3 |
InChI-Schlüssel |
ZYTVWWYTOFCOTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=CN=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


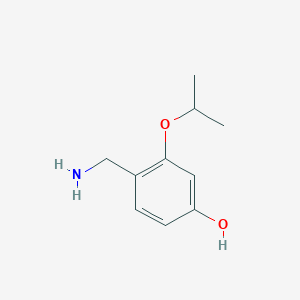
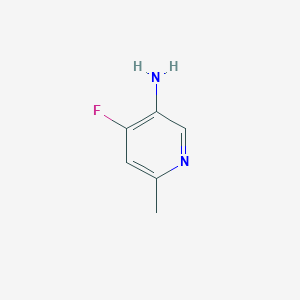
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)

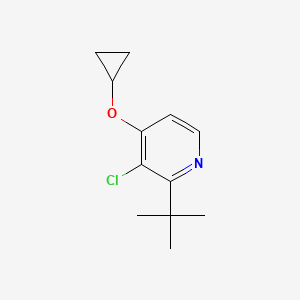
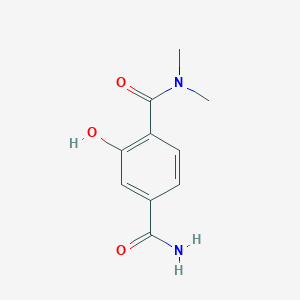
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)
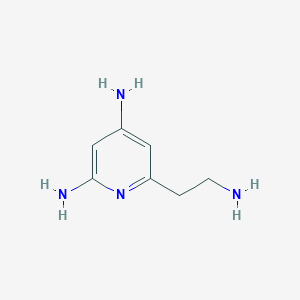
![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)

